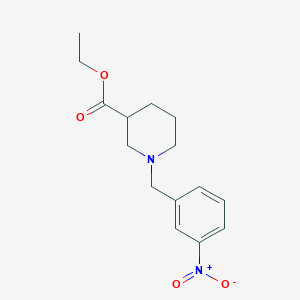
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol, also known as BPIP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BPIP is a piperidinol derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for a wide range of research applications.
Mecanismo De Acción
The exact mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of cellular processes, including calcium signaling, ion channel regulation, and protein folding. By modulating the activity of the sigma-1 receptor, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol may be able to influence these cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol as a research tool is its unique combination of pharmacological properties. 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol exhibits a wide range of effects that make it a promising candidate for a variety of research applications. However, one of the limitations of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is its relatively low potency compared to other sigma-1 receptor modulators, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is in the development of more potent and selective sigma-1 receptor modulators based on the structure of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. Another area of research is in the investigation of the potential therapeutic applications of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in the treatment of neurodegenerative and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol and its effects on cellular processes.
Métodos De Síntesis
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromoaniline with 6-methoxy-4-methyl-2-quinolineboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoaniline with piperidinol in the presence of a palladium catalyst and a ligand.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-13-21(24-20-8-7-18(27-2)14-19(15)20)25-11-9-22(26,10-12-25)16-3-5-17(23)6-4-16/h3-8,13-14,26H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVFTFQZONBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)

![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
